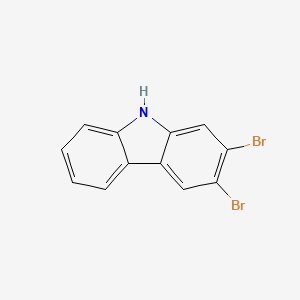
2,3-dibromo-9H-carbazole
概要
説明
2,3-Dibromo-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their versatile applications in various fields such as organic electronics, pharmaceuticals, and materials science. The dibromo substitution at the 2 and 3 positions of the carbazole ring enhances its reactivity and potential for further functionalization.
科学的研究の応用
2,3-Dibromo-9H-carbazole has numerous applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Materials Science: It is used in the development of advanced materials such as conducting polymers and nanomaterials.
Catalysis: It acts as a catalyst or catalyst precursor in various organic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-9H-carbazole typically involves the bromination of 9H-carbazole. One common method is the reaction of 9H-carbazole with bromine in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Dibromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole ring can be oxidized to form various derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent carbazole compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carbazole-quinones and other oxidized derivatives.
Reduction Reactions: The major product is 9H-carbazole.
作用機序
The mechanism of action of 2,3-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the conjugated system of the carbazole ring. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
2,3-Dibromo-9H-carbazole can be compared with other dibromo-substituted carbazoles and carbazole derivatives:
2,7-Dibromo-9H-carbazole: Similar in structure but with bromine atoms at the 2 and 7 positions, leading to different reactivity and applications.
3,6-Dibromo-9H-carbazole: Bromine atoms at the 3 and 6 positions, affecting its electronic properties and suitability for specific applications.
9H-Carbazole: The parent compound without bromine substitution, used as a starting material for various derivatives.
The unique positioning of the bromine atoms in this compound provides distinct reactivity and potential for functionalization, making it valuable for specific applications in organic synthesis and materials science.
特性
IUPAC Name |
2,3-dibromo-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIWKZZWKIBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


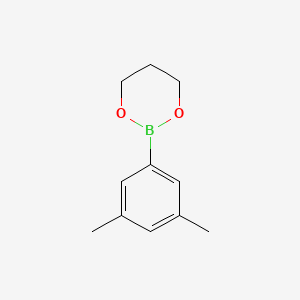
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B8199902.png)
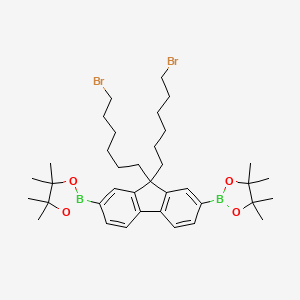
![N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8199916.png)
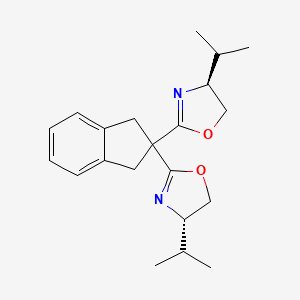
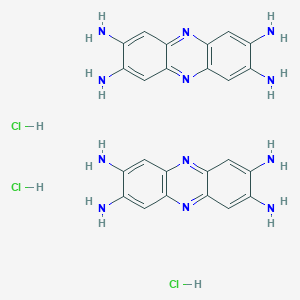
![10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B8199932.png)
![N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8199937.png)
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane](/img/structure/B8199947.png)
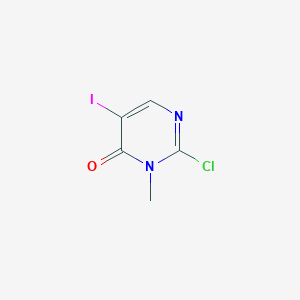
![tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8199959.png)
![3-Bromo-2-iodobenzo[b]thiophene](/img/structure/B8199972.png)
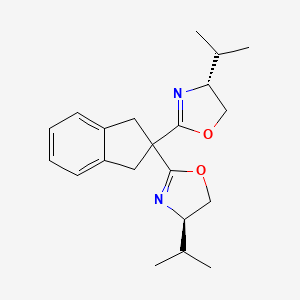
![5-[3,5-bis(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8199999.png)
